2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide

Lipophilicity Drug-likeness Physicochemical property

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide (CAS 1521490-19-6) is a trisubstituted aromatic sulfonamide defined by its specific 2-chloro-5-cyano regiochemistry and N-methyl substitution on the sulfonamide nitrogen. Its molecular framework places it within the broader benzenesulfonamide class, which is widely patented for herbicidal and pharmaceutical applications.

Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67 g/mol
Cat. No. B13066952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide
Molecular FormulaC8H7ClN2O2S
Molecular Weight230.67 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)C#N)Cl
InChIInChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-4-6(5-10)2-3-7(8)9/h2-4,11H,1H3
InChIKeyYJBCWDYXQHNIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide: A Regiospecific Sulfonamide Building Block for Agrochemical and Pharmaceutical Research Procurement


2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide (CAS 1521490-19-6) is a trisubstituted aromatic sulfonamide defined by its specific 2-chloro-5-cyano regiochemistry and N-methyl substitution on the sulfonamide nitrogen . Its molecular framework places it within the broader benzenesulfonamide class, which is widely patented for herbicidal and pharmaceutical applications [1]. This compound is commercially supplied as a research-grade intermediate, typically at 95% purity, with a molecular weight of 230.67 g/mol and the molecular formula C8H7ClN2O2S .

Why 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide Cannot Be Simply Replaced by Its Closest Analogs


Within the benzenesulfonamide chemical space, the precise positioning of electron-withdrawing substituents (chloro, cyano) and the nature of the N-alkyl group (methyl vs. hydrogen or isopropyl) are critical determinants of both reactivity in downstream synthetic transformations and biological target engagement . For instance, the N-methyl group alters hydrogen-bond donor capacity and lipophilicity compared to the primary sulfonamide (2-Chloro-5-cyanobenzenesulfonamide; CAS 1939-76-0), while the specific 2-chloro-5-cyano pattern creates a unique electronic landscape compared to its regioisomers (e.g., 2-chloro-4-cyano or 4-chloro-2-cyano variants) [1]. Generic substitution with an unoptimized analog risks failure in structure-activity relationship (SAR) campaigns or in multi-step syntheses where regiospecificity is paramount. The quantitative evidence below substantiates these differentiating factors.

Quantitative Differentiation of 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide from Its Closest Structural Analogs


Lipophilicity Modulation via N-Methylation vs. Primary Sulfonamide

The N-methyl substitution on the target compound directly impacts its lipophilicity, a critical parameter for membrane permeability in both agrochemical and pharmaceutical contexts. The primary sulfonamide analog (2-Chloro-5-cyanobenzenesulfonamide, CAS 1939-76-0) exhibits a lower predicted LogP due to the presence of a polar NH2 group capable of acting as a hydrogen-bond donor. Quantitative comparison of predicted properties illustrates this difference.

Lipophilicity Drug-likeness Physicochemical property LogP

Steric and Hydrogen-Bond Donor Profile: N-Methyl vs. N-Isopropyl Substitution

Compared to the bulkier N-isopropyl analog (2-Chloro-5-cyano-N-(propan-2-yl)benzene-1-sulfonamide, CAS 1523521-83-6), the target compound's N-methyl group offers a distinct steric profile while retaining a single hydrogen-bond donor. The N-isopropyl group introduces greater steric hindrance, which can ablate binding in shallow active-site pockets. Molecular weight data quantifies the difference.

Steric effects Hydrogen bonding Receptor binding Selectivity

Regioisomeric Identity: 2-Chloro-5-cyano vs. 2-Chloro-4-cyano Substitution Pattern

The spatial arrangement of the chloro and cyano groups dictates the molecular electrostatic potential and, consequently, interaction with biological targets or reactivity in cross-coupling reactions. The 2-chloro-5-cyano pattern is explicitly claimed in lead-optimization patents for herbicides, distinguishing it from the 2-chloro-4-cyano isomer. While direct biological data for the isolated compound is not publicly available, the patent literature establishes the industrial relevance of this specific regioisomer. [1]

Regiochemistry Electronic effects SAR Patent specificity

Optimal Scientific Procurement Scenarios for 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide


Agrochemical Lead Optimization: Herbicide SAR Studies

When advancing a hit from a phenotypic herbicide screen, the 2-chloro-5-cyano-N-methyl motif offers a balanced lipophilicity profile (LogP ~1.2) for foliar uptake. Its specific substitution pattern aligns with the generic structures claimed in BASF's benzenesulfonamide herbicide patents, making it a direct tool for exploring structure-activity relationships around the sulfonamide core.

Kinase Inhibitor Fragment-Based Drug Discovery

The compound's low molecular weight (230.67 Da) and single hydrogen-bond donor (N-H) satisfy fragment-based screening criteria. Its N-methyl sulfonamide can act as a hinge-binding motif in kinase active sites, while the 2-chloro substituent may occupy a small hydrophobic pocket. This distinguishes it from the primary sulfonamide analog, which has an additional donor that can reduce selectivity. [1]

Synthetic Chemistry: Regiospecific Cross-Coupling Substrate

The 2-chloro substituent serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-cyano group acts as a meta-directing electron-withdrawing group. The defined regioisomer ensures predictable reactivity in library synthesis, a critical advantage over mixtures or incorrectly substituted analogs. [1]

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